molecular formula C4H9NO2 B016506 (S)-(-)-2-Methoxypropionamide CAS No. 336111-20-7

(S)-(-)-2-Methoxypropionamide

Cat. No.: B016506
CAS No.: 336111-20-7
M. Wt: 103.12 g/mol
InChI Key: WOGXHNJBKGZMHV-VKHMYHEASA-N
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Description

ML-336 is a quinazolinone-based compound known for its antiviral properties, particularly against the Venezuelan equine encephalitis virus (VEEV). This compound has shown significant efficacy in inhibiting the cytopathic effects induced by various strains of VEEV, making it a valuable tool in antiviral research .

Preparation Methods

The synthesis of ML-336 involves several steps, starting with the preparation of the quinazolinone core. The synthetic route typically includes the following steps:

    Formation of the Quinazolinone Core: This involves the reaction of anthranilic acid with formamide to produce the quinazolinone structure.

    Substitution Reactions: The quinazolinone core undergoes substitution reactions to introduce the nitro and phenyl groups at specific positions.

    Final Assembly:

Chemical Reactions Analysis

ML-336 undergoes various chemical reactions, including:

    Oxidation: The nitro group in ML-336 can undergo reduction to form amino derivatives.

    Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.

    Condensation: The piperazinylidene group is introduced through a condensation reaction with the quinazolinone core.

Common reagents used in these reactions include formamide, anthranilic acid, and various catalysts to facilitate the substitution and condensation reactions. The major products formed from these reactions are derivatives of ML-336 with modifications at the nitro and phenyl positions .

Scientific Research Applications

ML-336 has a wide range of applications in scientific research:

Mechanism of Action

ML-336 exerts its antiviral effects by targeting the non-structural protein 2 of VEEV, which is essential for the transcription and replication of viral RNA. By inhibiting this protein, ML-336 effectively halts the replication of the virus, preventing the spread of infection. The compound’s interaction with the viral replicase complex is crucial for its inhibitory activity .

Comparison with Similar Compounds

ML-336 is unique among quinazolinone-based antivirals due to its high potency and selectivity against VEEV. Similar compounds include:

ML-336 stands out due to its specific targeting of the non-structural protein 2, which is not a common target for other quinazolinone-based antivirals .

Properties

IUPAC Name

(2S)-2-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGXHNJBKGZMHV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955246
Record name 2-Methoxypropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336111-20-7
Record name 2-Methoxypropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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